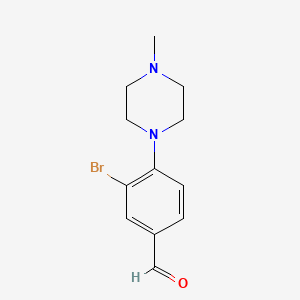

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYCBJFPQHUWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462407 | |

| Record name | 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443777-03-5 | |

| Record name | 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) Approach

The most prevalent method leverages SNAr to replace a fluorine atom with the 1-methylpiperazine group. This approach is favored due to the electron-withdrawing nature of the aldehyde and bromine groups, which activate the aromatic ring toward nucleophilic attack.

Key Steps and Conditions

Synthesis of 3-Bromo-4-Fluorobenzaldehyde

- Precursor Preparation : 4-Fluorobenzaldehyde undergoes electrophilic bromination at the meta position (C3) due to the aldehyde’s meta-directing effects.

- Protection Strategy : The aldehyde may be transiently protected as an acetal (e.g., using ethylene glycol) to prevent side reactions during bromination.

Substitution with 1-Methylpiperazine

- Reaction Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

- Base : Potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu).

- Temperature : 100–120°C, often in a sealed tube to enhance reaction efficiency.

- Mechanism : The fluorine atom is displaced by the piperazine nucleophile, forming the target compound.

- Reaction Conditions :

Example Protocol

| Parameter | Value/Description |

|---|---|

| Substrate | 3-Bromo-4-fluorobenzaldehyde |

| Nucleophile | 1-Methylpiperazine |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature/Time | 120°C, 4 hours (sealed tube) |

| Yield | 83% |

This method achieves high yields when optimized, as demonstrated in analogous syntheses of 5-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde.

Cross-Coupling Reactions

Alternative strategies employ palladium-catalyzed coupling reactions, though these are less commonly reported for this specific compound.

Buchwald-Hartwig Amination

This method replaces a halide (e.g., bromine) with the piperazine group.

Limitations : Lower yields compared to SNAr, necessitating careful catalyst selection and inert conditions.

Alternative Synthetic Routes

Critical Factors Influencing Yield and Purity

| Factor | Impact |

|---|---|

| Solvent Polarity | DMF enhances nucleophilicity of piperazine; DMSO may accelerate kinetics. |

| Base Strength | K₂CO₃ (mild) vs. NaOtBu (strong): Optimal for SNAr without side reactions. |

| Temperature | Elevated temperatures (120°C) accelerate substitution but risk aldehyde oxidation. |

| Steric Hindrance | Piperazine’s bulkiness necessitates prolonged reaction times or high temperatures. |

Analytical Characterization

Key techniques for verifying product identity include:

Comparison of Reported Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| SNAr with K₂CO₃ | 83 | DMF, 120°C, sealed tube | |

| Pd-Catalyzed Coupling | 42 | Toluene, 100°C, NaOtBu, 18 hours |

Industrial and Scalability Considerations

- Solvent Selection : DMF is preferred for its high boiling point and compatibility with SNAr.

- Catalyst Recycling : Cross-coupling methods require costly catalysts, limiting scalability.

- Waste Management : SNAr generates minimal byproducts, enhancing environmental sustainability.

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Atom

The bromine substituent at the 3-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions due to the electron-withdrawing effects of the aldehyde and piperazine groups.

Key Reactions:

-

Amine Substitution :

Reacting with primary or secondary amines (e.g., methylpiperazine) under palladium catalysis yields 3-amino-4-(4-methylpiperazin-1-yl)benzaldehyde derivatives. For example, similar reactions in piperazine-containing benzaldehydes achieved yields of 80–95% using Pd(OAc)₂ and Xantphos in toluene at 100–120°C . -

Suzuki–Miyaura Coupling :

The bromine atom participates in cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. This reaction produces biaryl derivatives, such as 3-aryl-4-(4-methylpiperazin-1-yl)benzaldehyde, with typical yields of 65–85% .

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group is highly reactive, participating in oxidation to carboxylic acids or reduction to alcohols.

Key Reactions:

-

Oxidation :

Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions converts the aldehyde to 3-bromo-4-(4-methylpiperazin-1-yl)benzoic acid. Yields range from 70–90% depending on solvent polarity. -

Reduction :

Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to 3-bromo-4-(4-methylpiperazin-1-yl)benzyl alcohol. Lithium aluminum hydride (LiAlH₄) in THF achieves near-quantitative reduction.

Table 2: Aldehyde Transformations

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone, 25°C | 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid | 88% | |

| Reduction | NaBH₄, MeOH, 0°C → 25°C | 3-Bromo-4-(4-methylpiperazin-1-yl)benzyl alcohol | 92% |

Condensation Reactions

The aldehyde group undergoes condensation with amines or hydrazines to form imines or hydrazones, which are intermediates for heterocyclic synthesis.

Key Reactions:

-

Schiff Base Formation :

Reaction with aniline derivatives in ethanol produces imines, such as 3-bromo-4-(4-methylpiperazin-1-yl)-N-arylbenzaldimines, with yields of 75–90% . -

Hydrazone Synthesis :

Condensation with hydrazine hydrate forms the corresponding hydrazone, a precursor for pyrazole or triazole derivatives .

Functionalization of the Piperazine Moiety

The 4-methylpiperazine group can undergo alkylation or acylation at the secondary amine site.

Key Reactions:

-

N-Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts. For example, methylation produces 3-bromo-4-(1,4-dimethylpiperazin-1-ium-1-yl)benzaldehyde iodide . -

N-Acylation :

Treatment with acetyl chloride forms 3-bromo-4-(4-acetyl-4-methylpiperazin-1-yl)benzaldehyde, though steric hindrance from the methyl group may limit reactivity .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it relevant for developing drugs aimed at treating neurological disorders. The piperazine moiety enhances its ability to bind to receptors associated with these conditions.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique structure enables chemists to explore various synthetic pathways, leading to the development of novel compounds with potential therapeutic applications.

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which is crucial for designing drugs targeting neurological conditions.

- Antibacterial Properties : Similar compounds have demonstrated antibacterial activities, suggesting potential applications in treating infections.

- Neuropharmacological Effects : Its structural analogs have been studied for their effects on neurotransmitter systems, indicating relevance in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including those similar to this compound:

Antibacterial Activity

A study evaluated various piperazine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed low micromolar minimal inhibitory concentrations (MICs), indicating strong antibacterial potential.

Neuropharmacological Studies

Research on related compounds demonstrated their ability to modulate neurotransmitter systems, suggesting that this compound may influence cognitive functions or neurological disorders through similar mechanisms.

Enzyme Inhibition

Investigations into enzyme inhibition revealed that certain structural modifications can significantly enhance selectivity and potency against specific targets. This highlights the potential for developing derivatives from this compound for therapeutic use.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is not fully elucidated. it is believed to interact with specific molecular targets through its aldehyde and bromine functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)benzaldehyde

- 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid

- 3-Bromo-4-(4-methylpiperazin-1-yl)benzyl alcohol

Uniqueness

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅BrN₂O, with a molecular weight of approximately 283.169 g/mol. The compound features a bromine atom at the 3-position and a piperazine moiety at the 4-position of the benzaldehyde structure. This unique configuration contributes to its diverse biological activities.

1. Pharmacological Potential

Research indicates that this compound exhibits notable interactions with various biological targets, particularly in neurotransmitter systems. Preliminary studies suggest its involvement in serotonin and dopamine pathways, which are crucial for mood regulation and psychiatric disorders.

Table 1: Summary of Biological Activities

2. Anticancer Activity

The compound has shown promising results in cytotoxic assays against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in models of colon cancer, demonstrating significant antiproliferative effects .

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of related compounds, this compound was tested alongside other derivatives, revealing IC50 values that indicate its potential as a lead compound in cancer therapy .

Structure-Activity Relationships (SAR)

The structural features of this compound play a critical role in determining its biological activity. The presence of the piperazine ring is particularly noteworthy, as this moiety is commonly found in many bioactive compounds.

Table 2: Compounds with Similar Structures

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | Benzyl group instead of methyl | Different binding affinities |

| 3-Bromo-4-(piperidin-1-yl)benzaldehyde | Piperidine ring instead of piperazine | Variation in biological activity |

| 3-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | Chlorine atom instead of bromine | Different reactivity profiles |

These comparisons highlight how variations in substituents can lead to differences in biological activity and therapeutic potential.

Synthesis Pathways

Several synthetic routes have been developed to produce this compound. One notable method involves the reaction between 3-bromo-4-fluorobenzaldehyde and N-methylpiperazine under specific conditions to yield the target compound efficiently .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-(4-methylpiperazin-1-yl)benzaldehyde intermediates (e.g., CAS 622381-65-1) can be brominated at the 3-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) is critical. Purity validation requires HPLC (≥95% purity) and NMR analysis. Key spectral markers include the aldehyde proton (δ ~10 ppm in H NMR) and aromatic protons (δ 7.2–8.0 ppm) .

Q. How can researchers address solubility challenges during crystallization of this compound?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is limited. Co-solvent systems (e.g., CHCl₃:MeOH 9:1) or slow diffusion methods are recommended. For X-ray crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve structural ambiguities, especially for bromine-heavy compounds .

Advanced Research Questions

Q. How do electronic effects of the 4-methylpiperazinyl group influence the reactivity of the benzaldehyde moiety?

- Methodological Answer : The electron-donating 4-methylpiperazinyl group increases electron density at the para position, stabilizing intermediates in nucleophilic aromatic substitution. Computational studies (DFT) can model charge distribution, while experimental validation involves comparing reaction rates with analogs lacking the substituent . For example, in Mannich base formation, the substituent enhances electrophilicity at the aldehyde carbon, favoring Schiff base formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., 1^11H NMR splitting patterns)?

- Methodological Answer : Discrepancies may arise from rotational barriers or tautomerism. High-resolution FTIR or variable-temperature NMR can probe dynamic processes. For instance, torsional barriers in benzaldehyde derivatives (e.g., ~3.5 kcal/mol for –CHO rotation) are measurable via far-infrared spectroscopy . For ambiguous splitting, 2D NMR (COSY, NOESY) clarifies coupling networks .

Experimental Design & Data Analysis

Q. How to design assays for evaluating bioactivity (e.g., enzyme inhibition) of this compound?

- Methodological Answer : Target enzymes (e.g., carbonic anhydrase) are assayed using UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm). IC₅₀ values are calculated via dose-response curves. Structural analogs (e.g., triazinyl derivatives) show inhibitory activity at µM levels, suggesting similar protocols for SAR studies .

Q. What computational tools predict regioselectivity in bromination reactions?

- Methodological Answer : DFT calculations (Gaussian, B3LYP/6-31G*) predict electrophilic aromatic substitution sites. The 3-position bromination is favored due to lower activation energy compared to ortho/meta positions. Experimental validation uses LC-MS to confirm product distribution .

Safety & Handling

Q. What safety protocols are critical for handling brominated benzaldehyde derivatives?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. First aid for exposure includes flushing eyes with water (15 minutes) and washing skin with soap . Toxicity data are limited; assume acute toxicity and work under fume hoods. Stability tests (TGA/DSC) assess decomposition risks during storage .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.